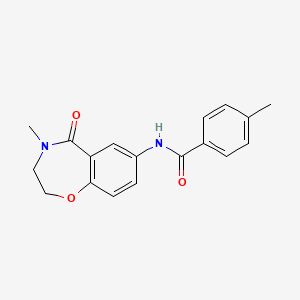

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms, fused with a benzene ring.

Méthodes De Préparation

The synthesis of 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzoyl chloride with 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide exhibit significant anticancer properties. For instance:

- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : A study demonstrated that derivatives of benzoxazepine effectively inhibited tumor growth in xenograft models by modulating cell cycle progression and promoting apoptosis .

Anti-inflammatory Effects

Research has shown that this compound can suppress inflammatory responses:

- Mechanism : It acts as an inhibitor of the RORγt nuclear receptor, which plays a crucial role in the differentiation of T-helper 17 cells involved in autoimmune diseases.

- Case Study : A publication highlighted the ability of benzoxazepine derivatives to reduce IL-17 release in human T-helper cells, suggesting potential for treating conditions like rheumatoid arthritis .

Neuroprotective Properties

The compound's neuroprotective effects have been investigated:

- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.

- Case Study : In vitro studies indicated that derivatives could enhance neuronal survival under stress conditions by modulating neurotrophic factor signaling pathways.

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide include other benzoxazepine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and applications. For instance:

4-methyl-2-phenyl-1,4-benzoxazepine: Similar structure but different substituents, leading to varied biological activities.

5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the 4-methyl and benzamide groups, resulting in different chemical properties and applications.

Activité Biologique

The compound 4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic molecule that belongs to the class of benzenesulfonamides. Its structure includes a unique benzoxazepine ring system, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H18N2O4S, with a molecular weight of approximately 346.39 g/mol. The compound exhibits a sulfonamide functional group attached to a benzene ring, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to modulation or inhibition of their activity. Additionally, the benzoxazepine moiety may enhance binding affinity through interactions with hydrophobic pockets in proteins.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Inhibition of Bacterial Growth : Studies have shown that related sulfonamide compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria at low concentrations (1–4 µg/mL) .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 2 µg/mL |

| Compound B | Staphylococcus aureus | 1 µg/mL |

| 4-Methyl Compound | Pseudomonas aeruginosa | 3 µg/mL |

2. Enzyme Inhibition

This compound has potential applications in enzyme inhibition studies:

- Enzyme Interactions : It can be used in biochemical assays to study enzyme interactions and inhibition mechanisms. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis .

3. Potential Therapeutic Applications

The compound shows promise in various therapeutic areas:

- Cancer Research : Investigations into its role as a γ-secretase modulator suggest potential applications in treating Alzheimer's disease by shifting amyloid precursor protein processing towards less toxic forms .

Case Studies

Recent studies have focused on the effects of this compound on cancer cell lines:

- Study on Pancreatic Cancer Cells : The compound was tested for its ability to modulate cholesterol metabolism pathways in pancreatic cancer cells. Results indicated a significant reduction in proliferation rates when treated with the compound compared to controls .

- In Vivo Studies : Animal models treated with the compound showed improved outcomes in tumor growth suppression when combined with standard chemotherapy agents.

Propriétés

IUPAC Name |

4-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-3-5-13(6-4-12)17(21)19-14-7-8-16-15(11-14)18(22)20(2)9-10-23-16/h3-8,11H,9-10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMCHEBPAZLCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.